molecular formula C12H19ClN4O B2670295 2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide CAS No. 2411283-99-1

2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide

Cat. No. B2670295
CAS RN: 2411283-99-1
M. Wt: 270.76
InChI Key: WKIGFVQMKUJNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide, also known as JNJ-31020028, is a small molecule antagonist of the orexin-2 receptor. It is a promising drug candidate for the treatment of various sleep disorders, such as insomnia and narcolepsy.

Mechanism of Action

2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide works by selectively blocking the orexin-2 receptor, which is involved in the regulation of sleep and wakefulness. By blocking this receptor, 2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide promotes sleep and reduces wakefulness. It does not affect the orexin-1 receptor, which is involved in the regulation of appetite and energy expenditure.
Biochemical and Physiological Effects
2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide has been shown to increase slow-wave sleep and reduce REM sleep in animal models. It has also been found to reduce wakefulness and increase sleep time. In addition, it has been shown to have a low potential for abuse and addiction, making it a safer alternative to traditional sleep aids.

Advantages and Limitations for Lab Experiments

2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide has several advantages for lab experiments. It has a high affinity for the orexin-2 receptor, making it a potent antagonist. It also has a low potential for off-target effects, reducing the risk of unwanted side effects. However, 2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide has some limitations in lab experiments. It has poor solubility in water, making it difficult to administer to animals. It also has a short half-life, requiring frequent dosing.

Future Directions

2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide has several potential future directions for research. It could be further studied for its potential therapeutic applications in sleep disorders, addiction, and depression. It could also be studied for its potential use in other areas, such as obesity and diabetes. In addition, further optimization of the synthesis method could improve yield and purity, making it more suitable for large-scale production.
Conclusion
In conclusion, 2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide is a promising drug candidate for the treatment of various sleep disorders. It works by selectively blocking the orexin-2 receptor, promoting sleep and reducing wakefulness. It has a low potential for abuse and addiction, making it a safer alternative to traditional sleep aids. Further research is needed to fully understand its potential therapeutic applications and optimize the synthesis method.

Synthesis Methods

The synthesis of 2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide involves several steps, starting with the reaction of 4-methylpyrazole with 3-chloropropionyl chloride to form 1-(4-methylpyrazol-3-yl)propan-1-one. This intermediate is then reacted with 3-(piperidin-3-yl)propan-1-amine to form the final product, 2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide. The synthesis method has been optimized to improve yield and purity, making it suitable for large-scale production.

Scientific Research Applications

2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide has been extensively studied for its potential therapeutic applications in sleep disorders. It has been shown to increase sleep time and reduce wakefulness in animal models. In addition, it has been found to have a low potential for abuse and addiction, making it a safer alternative to traditional sleep aids. 2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide has also been studied for its potential use in the treatment of addiction and depression.

properties

IUPAC Name

2-chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4O/c1-9(13)12(18)15-10-4-3-5-17(7-10)11-6-14-16(2)8-11/h6,8-10H,3-5,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIGFVQMKUJNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCN(C1)C2=CN(N=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.